Rabeprazole is a well-established proton pump inhibitor (PPI) that has been extensively studied for its efficacy in treating acid-related disorders such as gastroesophageal reflux disease (GERD), duodenal and gastric ulcers, and conditions associated with Helicobacter pylori infection127. Its unique pharmacodynamic properties, including a high pKa, allow for a rapid onset of action, which is beneficial for patients requiring immediate relief from acid-related symptoms1. Additionally, rabeprazole's metabolism is less affected by genetic polymorphisms compared to other PPIs, making it a suitable option for a broader patient population1.
In clinical settings, rabeprazole has been shown to be effective in the rapid relief of heartburn and other GERD-related symptoms, including regurgitation, belching, bloating, early satiety, and nausea1. It has also been used successfully in an on-demand approach for non-erosive reflux disease and has shown some success in treating extra-esophageal manifestations of GERD, such as asthma and chronic laryngitis1. The tolerability profile of rabeprazole is favorable, with few side effects reported in clinical trials, and it has been found to be at least as effective as omeprazole and more effective than histamine2-receptor antagonists in acid suppression and healing of ulcers47.
Interestingly, rabeprazole sulfide, a related compound, has been studied for its corrosion inhibition properties on mild steel in acidic solutions3. The compound acts as a mixed-type inhibitor and adheres to the steel surface following the Langmuir adsorption isotherm model. This application demonstrates the versatility of rabeprazole-related compounds beyond their clinical use3.
Rabeprazole sodium has been subjected to photodegradation studies to understand its stability under various conditions5. The identification of degradation products and their kinetics are crucial for ensuring the drug's efficacy and safety during storage and use. Structural elucidation of these products has been performed using techniques such as HPLC, NMR, and LC-ESI/MS/MS56. Moreover, in vitro toxicity evaluations of major degradation products have indicated potential risks at certain concentrations, emphasizing the importance of understanding these degradation pathways6.
Rabeprazole N-Oxide originates from rabeprazole, which is synthesized from specific pyridine derivatives and benzimidazole compounds. It belongs to the class of benzimidazole derivatives and is recognized for its role in inhibiting gastric acid secretion. The chemical structure of rabeprazole N-Oxide can be described as a 2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide, indicating its structural complexity and functional groups that contribute to its biological activity .
The synthesis of rabeprazole N-Oxide typically involves the oxidation of the corresponding sulfide or thioether precursor using reagents such as meta-chloroperbenzoic acid. The process can be summarized in the following steps:
The molecular structure of rabeprazole N-Oxide features several key components:
The molecular formula for rabeprazole N-Oxide is , with a molecular weight of approximately 316.37 g/mol .
Rabeprazole N-Oxide can undergo various chemical reactions, primarily involving:
These reactions highlight the stability and reactivity profile of rabeprazole N-Oxide in different chemical environments.
Rabeprazole N-Oxide exerts its pharmacological effects primarily through inhibition of the gastric proton pump (H+/K+ ATPase). The mechanism involves:
The efficacy of rabeprazole N-Oxide as an inhibitor is enhanced due to its stability and ability to persist in acidic environments compared to other proton pump inhibitors .
Rabeprazole N-Oxide exhibits several notable physical and chemical properties:
These properties are critical for its formulation into effective therapeutic agents.
Rabeprazole N-Oxide has several scientific applications:
Rabeprazole N-Oxide is systematically named as 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole according to International Union of Pure and Applied Chemistry (IUPAC) rules [6] [10]. This nomenclature specifies the pyridine N-oxide moiety (indicated by "1-oxido"), the 3-methoxypropoxy substituent at position 4, the methyl group at position 3, and the sulfinyl-benzimidazole chain attached to the pyridine ring. Its Chemical Abstracts Service (CAS) registry number is 924663-38-7, and it is commonly designated as Rabeprazole EP Impurity D or Rabeprazole USP Related Compound B in pharmaceutical quality control contexts [1] [6]. Synonyms include Rabeprazole N-Oxide Impurity and Rabeprazole Related Compound B, reflecting its role as a process-related impurity or degradation product in Rabeprazole sodium drug substances [2] [6].
Table 1: Nomenclature and Identifiers of Rabeprazole N-Oxide
Classification Type | Identifier |
---|---|
IUPAC Name | 2-[[4-(3-Methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole |
CAS Registry Number | 924663-38-7 |
Molecular Formula | C₁₈H₂₁N₃O₄S |
Molecular Weight | 375.44 g/mol |
Common Pharmaceutical Designations | Rabeprazole EP Impurity D, Rabeprazole USP Related Compound B |
Rabeprazole N-Oxide features a pyridine ring oxidized at the nitrogen atom (forming an N-oxide) and connected via a methylsulfinyl bridge to a benzimidazole group. The core structure comprises:
The sulfinyl group creates a stereogenic center, making Rabeprazole N-Oxide a chiral molecule. It typically exists as a racemate unless resolved chromatographically. Unlike Rabeprazole, the N-oxide modification introduces a permanent positive charge on the pyridine nitrogen and alters electron distribution, reducing planarity and increasing molecular polarity [4] [5]. X-ray diffraction data indicate that the N-oxide group adopts a zwitterionic configuration in the solid state, influencing crystal packing and stability [3].
Rabeprazole N-Oxide is a white to off-white crystalline solid with a melting point of 161–163°C (with decomposition) [6]. Its physicochemical behavior is defined by:
Table 2: Physicochemical Properties of Rabeprazole N-Oxide
Property | Value/Characteristics |
---|---|
Appearance | White to off-white crystalline solid |
Melting Point | 161–163°C (decomposes) |
Solubility | Methanol: Slight (heated); Chloroform: Slight (heated); Water: <0.1 mg/mL; DMSO: Moderate |
pKa Values | pKa₁ = 1.9 (benzimidazole); pKa₂ ≈ 3.2–4.2 (pyridinium-N-oxide); pKa₃ > 10 (sulfinyl) |
Partition Coefficient (log P) | Estimated –0.52 (lower than Rabeprazole due to N-oxide) |
Degradation Triggers | Acidic pH, heat, sonication, oxidation |
Rabeprazole N-Oxide differs structurally from Rabeprazole by the addition of an oxygen atom to the pyridine nitrogen, converting it from a tertiary amine to an N-oxide. This modification:
Among Proton Pump Inhibitors (PPIs), Rabeprazole N-Oxide shares the methylsulfinyl-benzimidazole scaffold with omeprazole, pantoprazole, and lansoprazole. However, its N-oxide group distinguishes it from all clinically used PPIs, which contain basic pyridine/imidazole rings optimized for acid accumulation. The 3-methoxypropoxy substituent is unique to Rabeprazole and its derivatives compared to other PPIs (e.g., omeprazole has methoxy groups; pantoprazole uses difluoromethoxy) [3] [5].
Table 3: Structural Comparison with Rabeprazole and Representative PPIs
Compound | Core Pyridine Substituent | Benzimidazole Substituent | Sulfoxide Chirality | Molecular Weight (g/mol) |
---|---|---|---|---|
Rabeprazole N-Oxide | 4-(3-Methoxypropoxy)-3-methyl-N-oxide | Unsubstituted | Chiral | 375.44 |
Rabeprazole | 4-(3-Methoxypropoxy)-3-methyl | Unsubstituted | Chiral | 359.44 |
Omeprazole | 4-Methoxy-3,5-dimethyl | 5-Methoxy | Chiral | 345.42 |
Pantoprazole | 4-(Difluoromethoxy)-3-methyl | 5-Difluoromethoxy? | Chiral | 383.38 |
Lansoprazole | 4-(Trifluoroethoxy)?-3-methyl | Unsubstituted? | Chiral | 369.37 |
Rabeprazole N-Oxide is characterized using multiple spectroscopic techniques:
¹³C NMR: Key signals include δ 164.2 (C2-benzimidazole), 152.1 (C2-pyridine N-oxide), 140.5 (C4-pyridine), 125.8–115.2 (benzimidazole carbons), 70.5 (–O–CH₂–), 58.9 (–OCH₃), 57.8 (–CH₂–SO–), 29.8 (–CH₂–), 14.2 (CH₃-pyridine) [9].
Infrared (IR) Spectroscopy: Major bands include 1345 cm⁻¹ (S=O stretch), 1250 cm⁻¹ (N⁺–O⁻ asymmetric stretch), 1080 cm⁻¹ (N⁺–O⁻ symmetric stretch), 1580 cm⁻¹ (C=N benzimidazole), and 2850–2960 cm⁻¹ (aliphatic C–H) [6] [9]. The absence of a 1650 cm⁻¹ band confirms full N-oxidation.
Mass Spectrometry (MS):
Table 4: Spectroscopic Signatures of Rabeprazole N-Oxide
Technique | Key Assignments |
---|---|
¹H NMR | δ 8.35 (H6-pyridine); δ 4.55 (–CH₂–SO–); δ 3.45 (–OCH₃); δ 2.45 (CH₃-pyridine) |
¹³C NMR | δ 152.1 (C2-pyridine N-oxide); δ 164.2 (C2-benzimidazole); δ 70.5 (–O–CH₂–); δ 14.2 (CH₃-pyridine) |
IR | 1345 cm⁻¹ (S=O); 1250/1080 cm⁻¹ (N⁺–O⁻); 1580 cm⁻¹ (C=N) |
MS (Fragments) | m/z 376 [M+H]⁺; 358 [M+H–H₂O]⁺; 330 [M+H–CH₂O₂]⁺; 273; 198; 181 |
The combined spectroscopic data confirm the identity, regiochemistry of N-oxidation, and structural integrity of Rabeprazole N-Oxide, providing benchmarks for its detection in pharmaceutical matrices [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: